molecular formula C14H18O3 B3033290 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid CAS No. 1017141-66-0

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B3033290
CAS No.: 1017141-66-0
M. Wt: 234.29 g/mol
InChI Key: REQZEHJNXWOINF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid is a synthetic propanoic acid derivative characterized by a cyclopropyl group and a 4-methoxy-3-methylphenyl substituent attached to the central carbon of the propanoic acid backbone. The compound’s molecular formula is inferred as C₁₄H₁₈O₃, with a molecular weight of approximately 234.29 g/mol (calculated from analogs in and ). The cyclopropyl group enhances steric hindrance and metabolic stability, while the 4-methoxy-3-methylphenyl group may influence lipophilicity and receptor-binding affinity.

Properties

IUPAC Name

3-cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-7-11(5-6-13(9)17-2)12(8-14(15)16)10-3-4-10/h5-7,10,12H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZEHJNXWOINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Substitution with the Phenyl Group: The phenyl group with methoxy and methyl substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be synthesized through various methods, including the oxidation of primary alcohols or the hydrolysis of nitriles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds or cyclopropyl derivatives.

Scientific Research Applications

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs.

Substituent Effects :

  • Fluoro vs. Methoxy : The 4-fluoro substituent () increases electronegativity, possibly enhancing interactions with polar receptor pockets. In contrast, the methoxy group in the target compound may donate electron density, altering binding kinetics .
  • Nitro/Hydroxyl Groups : Compounds with nitro or hydroxyl groups () exhibit higher acidity (pKa ~2–3) compared to methoxy-substituted analogs (pKa ~4–5), impacting solubility and bioavailability .

Table 2: Reported Bioactivity of Analogs

Compound Name Bioactivity Summary Evidence Sources
(3S)-3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid Potential GPCR agonist (inferred from SCO-267 analog in )
3-(4-Hydroxyphenyl)propanoic acid Moderate cytotoxicity (43% mortality in brine shrimp assay at 0.1 mg/mL)
3-Hydroxy-4-methoxycinnamic acid Used in pharmacological and food research (e.g., antioxidant properties)

Key Findings:

GPCR Modulation: Cyclopropyl-containing propanoic acids, such as SCO-267 (), demonstrate full agonism of GPR40/FFA1 receptors, suggesting the target compound may share similar mechanisms due to structural homology .

Cytotoxicity: Propanoic acid derivatives with hydroxyl or nitro groups () show moderate bioactivity in cytotoxicity assays, though the target compound’s effects remain unstudied .

Biological Activity

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, emphasizing its implications in drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H16O2C_{13}H_{16}O_2 with a molecular weight of approximately 220.27 g/mol. The presence of a cyclopropyl group and a methoxy-substituted phenyl ring contributes to its distinctive reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer:

  • Cyclooxygenases (COX) : The compound has been shown to inhibit COX enzymes, which are crucial in the synthesis of prostaglandins involved in inflammatory responses.
  • Lipoxygenases : Similar inhibitory effects have been observed on lipoxygenases, further modulating eicosanoid production and influencing inflammatory processes.

Cellular Effects

The compound influences various cellular signaling pathways:

  • PI3K/AKT/mTOR Pathway : It modulates this critical pathway associated with cell growth and survival, potentially affecting cancer cell proliferation .
  • Gene Expression : The compound alters the expression of genes involved in inflammation and apoptosis by impacting transcription factors such as NF-κB and AP-1.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl moiety enhances the compound's ability to interact with biological targets, while the methoxy group may influence solubility and reactivity.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

  • Anti-inflammatory Studies : In vitro studies demonstrated that the compound effectively reduced inflammation markers in cell cultures treated with inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary findings suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acidChlorine substituentModerate COX inhibition
3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acidBromine substituentEnhanced anti-inflammatory properties
3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acidFluorine substituentIncreased binding affinity to COX enzymes

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, safety profile, and potential therapeutic applications are essential for advancing its development as a pharmaceutical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 2
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid

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